molecular formula C13H19Cl2N5 B1404633 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride CAS No. 1338667-74-5

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride

Cat. No. B1404633
M. Wt: 316.2 g/mol
InChI Key: GNSZEOCPTDDRSA-UHFFFAOYSA-N
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Description

The compound “1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride” is a chemical compound with a molecular weight of 316.23 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives were evaluated for their in vitro anti-microbial activity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H17N5.2ClH/c1-2-4-12(5-3-1)18-13(10-15-16-18)11-17-8-6-14-7-9-17;;/h1-5,10,14H,6-9,11H2;2*1H . This indicates the presence of a phenyl group, a 1H-1,2,3-triazol-5-yl group, and a piperazine group in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride” are not available, similar compounds have been studied . For instance, the reaction of 1H-1,2,3-triazole with different arylboronic acids in aqueous medium has been reported .


Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 316.23 . The InChI key for this compound is GNSZEOCPTDDRSA-UHFFFAOYSA-N .

Scientific Research Applications

Pharmacological Evaluation

  • A novel series of derivatives involving a similar compound were synthesized and evaluated for their antidepressant and antianxiety activities, indicating the potential of such compounds in psychiatric treatment (Kumar et al., 2017).

Antimicrobial Activity

  • Some analogs of this compound showed significant in vitro antibacterial activity against Gram-positive and Gram-negative pathogens, suggesting its use in developing new antibacterial agents (Phillips et al., 2009).

Anticancer Applications

  • Research indicated that derivatives of this compound could be effective against breast cancer cells, highlighting its potential in cancer therapy (Yurttaş et al., 2014).

Antifungal and Antibacterial Activities

  • New synthesized derivatives exhibited antimicrobial activity against pathogenic bacteria and fungi, suggesting their potential application in antimicrobial therapies (Nazar et al., 2005).

Anti-Bone Cancer Activity

  • Certain derivatives of this compound showed significant activity against bone cancer cells, offering a promising avenue for bone cancer treatment (Lv et al., 2019).

Tuberculostatic Activity

  • Some derivatives demonstrated tuberculostatic activity, indicating potential use in tuberculosis treatment (Foks et al., 2004).

Antitumor Activity

  • Novel Schiff bases containing this compound showed promising inhibitory activity against tumor cells, highlighting its potential in cancer treatment (Ding et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

While specific future directions for this compound are not available, similar compounds have shown potential in various applications. For instance, some compounds have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that “1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride” and similar compounds could potentially be explored further for their anticancer properties.

properties

IUPAC Name

1-[(3-phenyltriazol-4-yl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5.2ClH/c1-2-4-12(5-3-1)18-13(10-15-16-18)11-17-8-6-14-7-9-17;;/h1-5,10,14H,6-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSZEOCPTDDRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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